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molecular formula C13H10N2O B8375584 5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one

5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one

Cat. No. B8375584
M. Wt: 210.23 g/mol
InChI Key: LRXSVYIRRDZVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399780B2

Procedure details

A mixture of 5-bromooxindole (0.95 g, 4.48 mmol), 3-(tri-n-butylstannyl)pyridine (1.65 g, 4.48 mmol), tetraethyl ammonium chloride (2.23 g, 13.4 mmol) and bis(triphenylphospine palladium (II) chloride (0.16 g, 0.22 mmol) in acetonitrile (20 mL) was heated at reflux over night. After cooling to ambient temperature the mixture was diluted with chloroform (100 mL) and a potassium fluoride solution (10%, 250 mL) was added. The mixture was filtered through Celite and the layers were separated. The organic layer was dried (Na2SO4) and the solvent was removed in vacuo. The residue was purified on a silica gel column using chloroform/ethanol, (50:1), as the eluent affording 165 mg (18% yield) of the title compound as a white solid: 1H NMR (DMSO-d6, 400 MHz) δ 9.64 (br s, 1 H), 7.97 (d, J=2 Hz, 1 H), 7.66 (dd, J=5, 1 Hz, 1 H), 7.21-7.10 (m, 1 H), 6.73 (s, 1 H), 6.73-6.65 (m, 1 H), 6.65-6.54 (m, 1 H), 6.08 (d, J=8 Hz, 1 H), 2.69 (s, 2 H); MS (ES) m/z 211 (M++1).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
triphenylphospine palladium (II) chloride
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.C([Sn](CCCC)(CCCC)[C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)CCC.[F-].[K+]>[Cl-].C([N+](CC)(CC)CC)C.C(#N)C.C(Cl)(Cl)Cl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:19]1[CH:20]=[CH:21][CH:22]=[C:17]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][C:6](=[O:11])[CH2:5]3)[CH:18]=1 |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
BrC=1C=C2CC(NC2=CC1)=O
Name
Quantity
1.65 g
Type
reactant
Smiles
C(CCC)[Sn](C=1C=NC=CC1)(CCCC)CCCC
Name
Quantity
2.23 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
triphenylphospine palladium (II) chloride
Quantity
0.16 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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